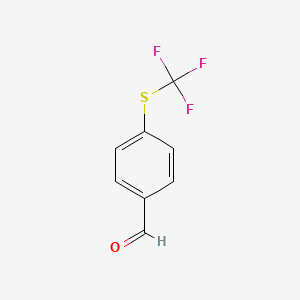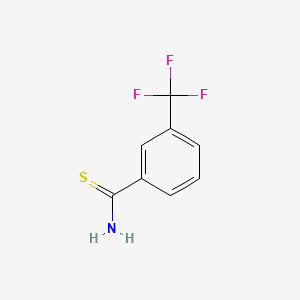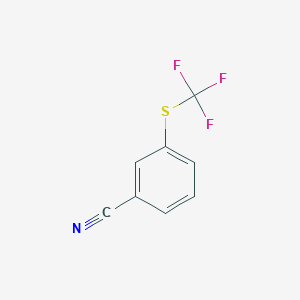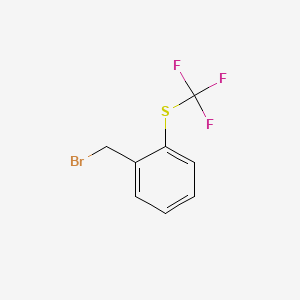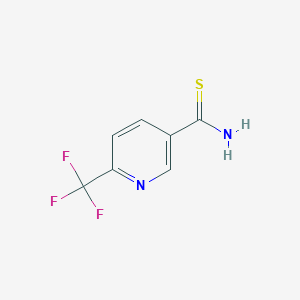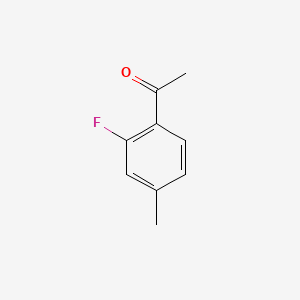
2'-Fluoro-4'-methylacetophenone
Übersicht
Beschreibung
2'-Fluoro-4'-methylacetophenone is a chemical compound that is part of the acetophenone family, characterized by a fluorine atom at the 2' position and a methyl group at the 4' position of the acetophenone structure. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties influenced by the presence of the fluorine atom.
Synthesis Analysis
The synthesis of related fluorinated acetophenones has been explored in several studies. For instance, the synthesis of 4-fluoroacetophenone derivatives can be achieved through the cyclization of 2-hydroxyacetophenone hydrazones, followed by treatment with alcohols or F-TEDA-BF4 in acetonitrile and methanol . Another approach involves the acetylation, methylation, and Fries rearrangement of aminophenols, as demonstrated in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, electrophilic and nucleophilic fluorination methods have been employed to introduce fluorine atoms into the acetophenone side chain, yielding para-substituted α-fluoroacetophenones .
Molecular Structure Analysis
The molecular structure of fluorinated acetophenones has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. These studies have revealed the effects of fluorination on the geometries and intermolecular non-covalent interactions of the molecules. For example, in the case of 4-fluoroacetophenone, the presence of fluorine influences the hydrogen bonding patterns in its monohydrate form .
Chemical Reactions Analysis
Fluorinated acetophenones participate in various chemical reactions, including Baeyer-Villiger oxidation, which can transform fluorophenylketones into fluorophenols . The lithium enolate of 4-fluoroacetophenone has been studied for its reactivity in aldol reactions, revealing insights into the solution chemistry and dynamics of enolate formation . Furthermore, the reactivity of fluorinated acetophenones can be modified through different synthetic routes, as shown by the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Fluoro-4'-methylacetophenone are influenced by the fluorine and methyl substituents on the acetophenone core. Fluorination can affect the acidity of the α-hydrogen, the electronic properties of the carbonyl group, and the overall molecular polarity. These changes can have significant implications for the solubility, boiling point, and reactivity of the compound. The presence of the methyl group can also influence the steric environment and the compound's reactivity in electrophilic and nucleophilic reactions .
Wissenschaftliche Forschungsanwendungen
Enzymatic Baeyer–Villiger Oxidation
A study by Moonen, Rietjens, and van Berkel (2001) employed 19F nuclear magnetic resonance (NMR) to study the enzymatic Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-4'-methylacetophenone. The research demonstrated the conversion of these compounds in bacterial cells and purified enzyme systems, highlighting the utility of 19F NMR in tracking the conversion of fluorinated compounds in biological systems for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Antimycobacterial Activity
Ali and Yar (2007) synthesized novel derivatives involving 2'-Fluoro-4'-methylacetophenone to evaluate their antimycobacterial activities. Their findings indicated significant antimycobacterial properties, suggesting potential applications in developing new therapeutics against mycobacterial infections (Ali & Yar, 2007).
Synthesis of Heterocyclic Compounds
Alkhathlan (2003) explored the cyclization of 2-hydroxyacetophenone hydrazones, leading to the synthesis of compounds including 4-fluoromethyl-4-methoxy-1,3-benzoxazinones. This research highlights the chemical versatility of fluorinated acetophenones in synthesizing novel heterocyclic compounds with potential applications in various fields of chemistry and material science (Alkhathlan, 2003).
Synthesis of Tin(II) Complexes
Singh (2010) reported on the synthesis and characterization of tin(II) complexes using fluorinated Schiff bases derived from amino acids and 2'-Fluoro-4'-methylacetophenone. These complexes exhibit potential for antibacterial applications, showcasing the role of fluorinated acetophenones in developing new metal-organic frameworks and complexes for various biomedical applications (Singh, 2010).
Insecticidal Activities
Liu et al. (2005) synthesized a series of compounds based on 2'-Fluoro-4'-methylacetophenone, demonstrating notable insecticidal activity against Homopteran and Lepidopteran pests. This indicates the potential of such fluorinated compounds in developing new, more effective insecticides (Liu et al., 2005).
Safety and Hazards
2’-Fluoro-4’-methylacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key proteins in bacterial cell division .
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets, leading to inhibition of essential cellular processes .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division, suggesting that it may affect related pathways .
Result of Action
Based on the antimicrobial activity of similar compounds, it may lead to the inhibition of bacterial cell division, resulting in the death of the bacteria .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABHBXTLZNGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380968 | |
| Record name | 2'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4'-methylacetophenone | |
CAS RN |
29427-48-3 | |
| Record name | 2'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)
![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)
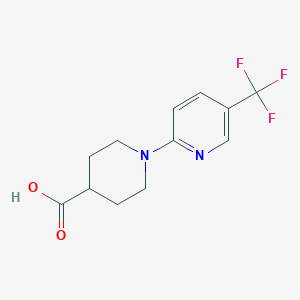
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
